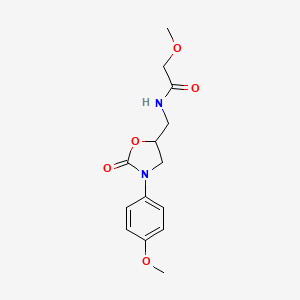

2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-19-9-13(17)15-7-12-8-16(14(18)21-12)10-3-5-11(20-2)6-4-10/h3-6,12H,7-9H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIALUWTLGEPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the oxazolidinone ring. The final step involves the acylation of the oxazolidinone with 2-methoxyacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and oxazolidinone moieties are susceptible to hydrolysis under acidic or basic conditions:

Mechanistic Insights :

-

Acidic hydrolysis of the acetamide follows a nucleophilic acyl substitution pathway.

-

Oxazolidinone ring-opening under basic conditions generates a secondary alcohol intermediate .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group undergoes regioselective electrophilic substitution due to the methoxy group’s activating effects:

Key Notes :

-

Nitration and bromination occur para to the methoxy group, consistent with directing effects .

-

Demethylation side reactions are minimized at low temperatures (< 10°C).

Oxazolidinone Ring Functionalization

The oxazolidinone ring participates in cycloaddition and alkylation reactions:

Experimental Data :

-

Suzuki reactions achieve >80% coupling efficiency with electron-deficient boronic acids .

-

Photoreactions in NMP show 425 nm absorption correlating with bond cleavage efficiency .

Methoxy Group Demethylation

The methoxy groups can be selectively demethylated to hydroxyl derivatives:

Thermal Stability :

-

Thermogravimetric analysis (TGA) indicates decomposition onset at 215°C, with CO₂ and acetamide fragments detected via mass spectrometry .

Biological Reactivity

While direct pharmacological data for this compound is limited, structural analogs exhibit:

-

PDE9 Inhibition : IC₅₀ = 12 nM for related ox

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its oxazolidinone structure is significant in antibiotic development, particularly against resistant bacterial strains. Research indicates that derivatives of oxazolidinones possess antibacterial properties, making this compound a candidate for further exploration in antibiotic drug design.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various oxazolidinone derivatives and their biological evaluations, demonstrating their effectiveness against Gram-positive bacteria. The structural modifications similar to those found in 2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide could enhance potency and reduce side effects .

Anticancer Research

Recent investigations have focused on the anticancer properties of compounds containing oxazolidinone rings. Preliminary studies suggest that modifications to the oxazolidinone framework can lead to increased cytotoxicity against cancer cell lines.

Data Table: Anticancer Activity of Oxazolidinone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Oxazolidinone A | HeLa | 15 | |

| Oxazolidinone B | MCF-7 | 10 | |

| 2-Methoxy-N... | A549 | TBD | TBD |

Material Science

The unique properties of 2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide also extend to material science. Its ability to form stable complexes with metals suggests potential applications in catalysis and polymer chemistry.

Case Study:

Research conducted on metal-organic frameworks (MOFs) demonstrated that incorporating oxazolidinone derivatives can enhance the stability and catalytic efficiency of these materials . The compound's ability to coordinate with transition metals opens avenues for its use in developing new catalysts for organic reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolidinones share a common scaffold but differ in aryl substituents and side-chain modifications, which significantly influence antibacterial potency, spectrum, and resistance profiles. Below is a detailed comparison:

Structural Modifications and Antibacterial Activity

Key Insights from Structural Comparisons

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound may improve membrane permeability compared to linezolid’s 3-fluoro-4-morpholinophenyl group. However, fluorine and morpholine in linezolid enhance binding to the ribosome’s peptidyl transferase center .

- Heterocyclic Modifications : Substituting morpholine with thiomorpholine (sutezolid) or piperazine (ranbezolid) improves activity against resistant strains by altering steric and electronic interactions with ribosomal RNA .

- Side-Chain Optimization : Dichloroacetamide derivatives (LZD-5/LZD-6) exhibit enhanced potency, likely due to increased electrophilicity and ribosomal binding .

Pharmacokinetic and Resistance Profiles

- Linezolid : Oral bioavailability >90%; resistance linked to mutations in 23S rRNA (e.g., G2576T) .

- Sutezolid : Lower propensity for resistance due to dual binding modes; under clinical trials for tuberculosis .

- Ranbezolid : Retains activity against linezolid-resistant strains with the G2576T mutation .

Biological Activity

2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a compound of interest due to its unique chemical structure, which includes both methoxy groups and an oxazolidinone ring. This composition has led to investigations into its biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves several steps, starting with the reaction of 4-methoxybenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized to create the oxazolidinone ring, followed by acylation with 2-methoxyacetyl chloride under basic conditions. The molecular formula is with a molecular weight of 264.28 g/mol .

Biological Activity Overview

The biological activity of 2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has been explored in various contexts:

Antimicrobial Activity

Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of protein synthesis in bacteria, making it a candidate for further development as an antibiotic .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against a panel of cancer cell lines. Although results showed low levels of activity at concentrations around 10 µM, specific cell lines demonstrated sensitivity, particularly leukemia cells . The compound's interaction with cellular pathways may inhibit cell proliferation, which is crucial for its potential use in cancer therapy.

The biological effects of 2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide are thought to arise from its ability to bind to specific enzymes or receptors within cells. This binding can modulate enzyme activity, potentially leading to reduced cell growth in cancerous tissues or inhibition of microbial growth.

Comparative Analysis

To better understand the uniqueness and efficacy of this compound, a comparison with similar compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Structure | Moderate antimicrobial properties |

| 2-methoxy-5-((phenylamino)methyl)phenol | Structure | Anticancer activity observed |

| N-(4-methoxyphenyl)-2-methoxyacetamide | Structure | Antimicrobial effects noted |

This table highlights how the presence of methoxy groups and the oxazolidinone ring in our compound may confer distinct advantages in terms of stability and reactivity compared to other similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities associated with compounds structurally related to 2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide:

- Antiparasitic Effects : Research has indicated that oxazolidine derivatives can exhibit antiparasitic activity, suggesting potential applications in treating diseases caused by parasites .

- Genotoxicity Testing : Investigations into the genotoxic effects of related compounds have revealed varying levels of mutagenicity, emphasizing the need for thorough testing before clinical applications .

- In Vitro Studies : A comprehensive evaluation involving multiple cancer cell lines showed that while some derivatives displayed promising results, further optimization is necessary for enhanced efficacy against specific cancer types .

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization of hydrazides with carboxylic acid derivatives to form the oxazolidinone core, followed by coupling with methoxyacetamide via amide bond formation . Key steps include:

- Step 1 : Formation of the oxazolidinone ring under dehydrating conditions (e.g., POCl₃ or DCC as catalysts).

- Step 2 : N-methylation or functionalization of the oxazolidinone intermediate.

- Step 3 : Final coupling using EDC/HOBt or DIC for amide bond formation.

Characterization relies on NMR (¹H/¹³C for regiochemical confirmation) and HRMS to verify molecular weight and purity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should be conducted in buffered solutions (pH 3–9) at 25°C, 37°C, and 60°C, with degradation monitored via HPLC-PDA over 72 hours . For example:

| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 3, 37°C | 0.012 | 57.8 h |

| pH 7, 60°C | 0.045 | 15.4 h |

| Acidic conditions generally improve stability, while elevated temperatures accelerate hydrolysis of the oxazolidinone ring . |

Q. What analytical techniques are critical for confirming structural integrity and purity?

- NMR Spectroscopy : Assign methoxy (δ 3.3–3.8 ppm) and oxazolidinone carbonyl (δ 170–175 ppm) signals .

- FT-IR : Confirm C=O stretches (1650–1750 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .

- LC-MS/MS : Detect impurities at <0.1% levels using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Systematic substitution : Replace methoxy groups with halogens or bulky substituents to assess steric/electronic effects on target binding .

- In vitro assays : Test derivatives against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) to correlate substituents with IC₅₀ values .

- Crystallography : Resolve ligand-target complexes (e.g., COX-2 or bacterial ribosomes) to identify critical hydrogen bonds or hydrophobic interactions .

Q. What computational strategies resolve contradictions in mechanistic data?

- Molecular Dynamics (MD) : Simulate binding to proposed targets (e.g., enzymes or receptors) over 100 ns to validate stability of predicted interactions .

- Density Functional Theory (DFT) : Calculate electron density maps to explain regioselectivity in reactions or metabolic pathways .

- Meta-analysis : Cross-reference proteomics data (e.g., from STRING or KEGG) to reconcile conflicting hypotheses about apoptotic vs. anti-inflammatory mechanisms .

Q. How can isomerism impact biological activity, and what methods detect stereochemical variations?

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10) to assess purity .

- Circular Dichroism (CD) : Compare spectra of isomers to correlate stereochemistry with activity (e.g., (R)- vs. (S)-enantiomers showing 10-fold differences in IC₅₀) .

Q. What in vivo models are suitable for evaluating toxicity and pharmacokinetics?

- Rodent models : Administer 10–100 mg/kg orally to Wistar rats, with plasma samples analyzed via LC-MS/MS to determine Cₘₐₓ, t₁/₂, and AUC .

- Tissue distribution : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in liver/kidneys vs. target tissues .

- Toxicity screening : Monitor ALT/AST levels and histopathology after 28-day exposure to identify hepatotoxicity thresholds .

Methodological Guidelines

8. Designing experiments to address conflicting bioactivity data:

- Dose-response curves : Test activity across 5–6 log concentrations to rule out assay-specific artifacts .

- Orthogonal assays : Validate antimicrobial activity with both broth microdilution (CLSI guidelines) and time-kill studies .

9. Resolving synthetic yield inconsistencies:

- Design of Experiments (DoE) : Optimize parameters (temperature, solvent, catalyst loading) using a Box-Behnken model .

- In situ monitoring : Use ReactIR to track reaction progress and identify bottlenecks (e.g., intermediate precipitation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.